molecular formula C10H8BrN3O2 B1284269 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide CAS No. 870703-96-1

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide

Cat. No. B1284269
M. Wt: 282.09 g/mol
InChI Key: MKPZSOFCTGFTNF-UHFFFAOYSA-N
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Description

The compound "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom in the ring. The presence of the hydrazide functional group suggests potential reactivity and the possibility for further chemical modifications. This type of compound is of interest due to its potential biological activities and its utility in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves a one-pot three-component cascade reaction, as described in the synthesis of pyrazolo[5,1-a]isoindole scaffolds. This process includes the initial condensation of an allenic ketone with hydrazine, followed by a Pd-catalyzed isocyanide insertion into the C-Br bond and intramolecular C-N bond formation . Although the specific synthesis of "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the compound's reactivity and interaction with biological targets. The structure of such compounds is typically confirmed using spectroscopic methods such as NMR . The bromophenyl group in "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" would likely be an important structural feature, influencing the compound's electronic properties and its potential to undergo further chemical reactions.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. For instance, the hydrazide group can undergo condensation reactions to form hydrazide-hydrazones, which have been shown to possess biological activity . The bromine atom present in the compound could also be a site for nucleophilic substitution reactions, allowing for the introduction of different substituents and the generation of a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The presence of different substituents can significantly alter these properties, affecting the compound's solubility, stability, and overall reactivity.

Scientific Research Applications

“5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” is a chemical compound with the empirical formula C10H8BrN3O2 and a molecular weight of 282.09 . It’s a solid substance with a melting point of 191 °C .

Isoxazole, the core structure of this compound, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

One specific application of isoxazole derivatives was reported by Liu et al., who synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities against B. cinerea and R. cerealis .

  • Drug Discovery Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used in the development of new drugs due to its isoxazole core structure .

  • Synthetic Chemistry Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .

  • Pharmacokinetics The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” has properties such as high GI absorption and BBB permeant, which makes it potentially useful in pharmacokinetic studies .

  • Antifungal Activities Isoxazole derivatives have been reported to exhibit antifungal activities . For instance, a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .

  • Anticancer Drug Design Isoxazole derivatives are significant in the field of drug discovery, particularly in anticancer drug design . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used in the development of new anticancer drugs due to its isoxazole core structure .

  • Nanocatalysis Isoxazole derivatives have been used in nanocatalysis . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used as a catalyst in nanoscale reactions .

Safety And Hazards

Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate exhaust ventilation at places where dust is formed . The compound has hazard codes Xn, with risk statements 22-36/37/38 and safety statements 26-36 .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPZSOFCTGFTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584569
Record name 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide

CAS RN

870703-96-1
Record name 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Skrzypek, J Matysiak, MM Karpińska… - Journal of Enzyme …, 2013 - Taylor & Francis
In the present study, new (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds have been synthesized and their potential anticholinesterases properties have been investigated …
Number of citations: 32 www.tandfonline.com

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